molecular formula C20H20N2O5 B5153452 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B5153452
M. Wt: 368.4 g/mol
InChI Key: VYVYKENCBNXUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BMDP and belongs to the family of pyrrolidinophenone compounds. BMDP is a psychoactive drug that has been studied for its potential use in treating various conditions.

Mechanism of Action

BMDP acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It has been reported to exhibit higher binding affinity for the dopamine transporter compared to other pyrrolidinophenone compounds. The inhibition of dopamine reuptake leads to an increase in dopamine levels in the brain, which can result in various physiological and behavioral effects.
Biochemical and Physiological Effects:
BMDP has been reported to exhibit various biochemical and physiological effects, including increased locomotor activity, hyperthermia, and stereotypy. It has also been reported to induce the release of dopamine and norepinephrine in the brain. BMDP has been studied for its potential use in treating conditions such as ADHD, depression, and drug addiction.

Advantages and Limitations for Lab Experiments

BMDP has several advantages for use in lab experiments, including its potent binding affinity for the dopamine transporter and its unique chemical structure, which makes it a potential forensic marker. However, there are also limitations to its use, including its potential for abuse and its potential side effects.

Future Directions

There are several future directions for research on BMDP, including its potential use in treating various conditions, its mechanism of action, and its biochemical and physiological effects. Further studies are needed to determine the long-term effects of BMDP and its potential for abuse. Additionally, research is needed to develop new synthesis methods for BMDP and to explore its potential as a forensic marker.
Conclusion:
In conclusion, BMDP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied for its potential use in treating various conditions, as well as its potential as a forensic marker. Further research is needed to determine the long-term effects of BMDP and to explore its potential for abuse.

Synthesis Methods

The synthesis of BMDP involves the reaction of 4-ethoxybenzaldehyde with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reduced using sodium borohydride to produce BMDP. This method has been reported in the literature and has been used to synthesize BMDP for research purposes.

Scientific Research Applications

BMDP has been studied for its potential use in various fields, including medicinal chemistry, neuropharmacology, and forensic science. It has been reported to exhibit potent binding affinity for the dopamine transporter, which makes it a potential candidate for treating conditions such as attention deficit hyperactivity disorder (ADHD) and drug addiction. BMDP has also been studied for its potential use as a forensic marker due to its unique chemical structure.

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-2-25-15-6-4-14(5-7-15)22-19(23)10-16(20(22)24)21-11-13-3-8-17-18(9-13)27-12-26-17/h3-9,16,21H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVYKENCBNXUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5932288

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